Cas no 1596856-87-9 (1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene)

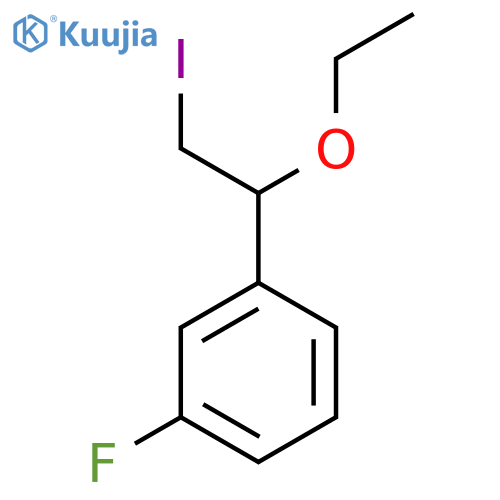

1596856-87-9 structure

商品名:1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene 化学的及び物理的性質

名前と識別子

-

- 1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene

- EN300-1134605

- 1596856-87-9

-

- インチ: 1S/C10H12FIO/c1-2-13-10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,2,7H2,1H3

- InChIKey: DSUIXXLJESUSHP-UHFFFAOYSA-N

- ほほえんだ: ICC(C1C=CC=C(C=1)F)OCC

計算された属性

- せいみつぶんしりょう: 293.99169g/mol

- どういたいしつりょう: 293.99169g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1134605-10.0g |

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |

1596856-87-9 | 10g |

$3992.0 | 2023-06-09 | ||

| Enamine | EN300-1134605-0.25g |

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |

1596856-87-9 | 95% | 0.25g |

$774.0 | 2023-10-26 | |

| Enamine | EN300-1134605-10g |

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |

1596856-87-9 | 95% | 10g |

$3622.0 | 2023-10-26 | |

| Enamine | EN300-1134605-0.5g |

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |

1596856-87-9 | 95% | 0.5g |

$809.0 | 2023-10-26 | |

| Enamine | EN300-1134605-0.05g |

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |

1596856-87-9 | 95% | 0.05g |

$707.0 | 2023-10-26 | |

| Enamine | EN300-1134605-0.1g |

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |

1596856-87-9 | 95% | 0.1g |

$741.0 | 2023-10-26 | |

| Enamine | EN300-1134605-1.0g |

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |

1596856-87-9 | 1g |

$928.0 | 2023-06-09 | ||

| Enamine | EN300-1134605-1g |

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |

1596856-87-9 | 95% | 1g |

$842.0 | 2023-10-26 | |

| Enamine | EN300-1134605-5g |

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |

1596856-87-9 | 95% | 5g |

$2443.0 | 2023-10-26 | |

| Enamine | EN300-1134605-5.0g |

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene |

1596856-87-9 | 5g |

$2692.0 | 2023-06-09 |

1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

1596856-87-9 (1-(1-ethoxy-2-iodoethyl)-3-fluorobenzene) 関連製品

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 157047-98-8(Benzomalvin C)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量